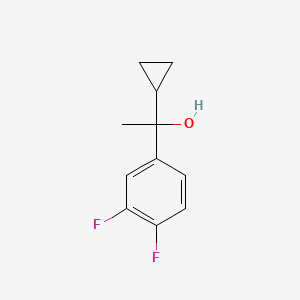

1-(3,4-Difluorophenyl)-1-cyclopropyl ethanol

Description

Properties

IUPAC Name |

1-cyclopropyl-1-(3,4-difluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O/c1-11(14,7-2-3-7)8-4-5-9(12)10(13)6-8/h4-7,14H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRXNZNIXKQZCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)(C2=CC(=C(C=C2)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalysis

The Corey-Bakshi-Shibata (CBS) asymmetric reduction is a cornerstone for achieving high enantiomeric excess (ee) in the synthesis of chiral alcohols. As detailed in Patent CN104974017B, 1-(3,4-difluorophenyl)ethyl ketone undergoes CBS reduction using a borane-tetrahydrofuran (BH₃·THF) complex catalyzed by a chiral oxazaborolidine (Formula VII). This method achieves >99% ee by leveraging the catalyst’s ability to induce stereoselective hydride transfer.

Reaction Conditions:

-

Temperature: 0–5°C

-

Solvent: Tetrahydrofuran (THF)

-

Catalyst: Oxazaborolidine derivative (Formula VII)

-

Reducing Agent: BH₃·THF or BH₃·N,N-diethylaniline

Post-Reduction Processing

The resultant (1R)-1-(3,4-difluorophenyl)ethanol is subsequently dehydrated to form 1-(3,4-difluorophenyl)ethylene, a precursor for cyclopropanation. Dehydration is achieved via sulfuric acid in toluene at 110°C, yielding the alkene in 92% purity .

Sodium Borohydride-Mediated Reduction

Reduction of 1-(3,4-Difluorophenyl)ethyl Ketone

Patent CN103965059A outlines an alternative reduction using sodium borohydride (NaBH₄) in methanol. While cost-effective, this method requires meticulous control of reaction conditions to minimize racemization:

Procedure:

-

Dissolve 1-(3,4-difluorophenyl)ethyl ketone (5 g) in methanol (40 mL).

-

Cool to 0°C and add NaBH₄ (1.5 g) incrementally.

-

Stir at 20°C for 2 hours, followed by acidic workup (6N HCl).

Outcome:

-

Yield: 95%

-

Purity: 98% (HPLC)

-

Enantiomeric Excess: 85–90% (requires subsequent resolution)

Limitations

The moderate ee necessitates chiral resolution using agents like R-(-)-amygdalic acid, adding complexity to the workflow.

Cyclopropanation Strategies

Trimethylsulfoxonium Iodide Approach

Cyclopropanation of 1-(3,4-difluorophenyl)ethylene is achieved using trimethylsulfoxonium iodide (TMSI) and sodium hydride (NaH) in dimethyl sulfoxide (DMSO). This method, described in EP2644590A1, proceeds via a ylide-mediated mechanism:

Reaction Setup:

-

Substrate: 1-(3,4-difluorophenyl)ethylene (2 g)

-

Reagents: TMSI (2.5 equiv), NaH (1.2 equiv)

-

Solvent: DMSO

-

Temperature: 110°C

-

Yield: 88%

-

Diastereomeric Ratio (dr): 95:5 (trans:cis)

Triethylphosphonoacetate Method

An alternative cyclopropanation employs triethylphosphonoacetate under basic conditions (Patent EP2644590A1):

Steps:

-

React 1-(3,4-difluorophenyl)ethylene with triethylphosphonoacetate in toluene.

-

Add sodium methoxide (NaOMe) to generate the cyclopropane ring.

-

Isolate the ester intermediate, then hydrolyze to the carboxylic acid.

Outcome:

-

Yield: 82%

-

Optical Purity: 99% ee (after chiral resolution)

Comparative Analysis of Synthetic Routes

The table below contrasts key parameters of the leading methods:

Environmental and Industrial Considerations

Cost-Benefit Analysis

The CBS method, while stereoselective, involves expensive catalysts. Conversely, NaBH₄ reduction offers lower upfront costs but higher downstream resolution expenses.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)-1-cyclopropyl ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(3,4-Difluorophenyl)-1-cyclopropyl ethanone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: As mentioned earlier, the compound can be synthesized by reducing the corresponding ketone precursor.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products:

Oxidation: 1-(3,4-Difluorophenyl)-1-cyclopropyl ethanone

Reduction: this compound

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(3,4-difluorophenyl)-1-cyclopropyl ethanol typically involves multi-step organic reactions. Key methods include:

- Chiral Synthesis : The compound can be synthesized using chiral catalysts to ensure high enantiomeric purity. For instance, the use of (S)-CH₃-CBS as a catalyst has shown promising results in producing high optical purity of the final product .

- Reagents and Conditions : Common reagents include sodium hydroxide and various halogenated compounds. Reaction conditions often require careful temperature control to optimize yield and purity .

The biological applications of this compound are primarily linked to its structural characteristics, which allow it to interact with biological targets effectively.

- Antimicrobial Properties : Recent studies have indicated that derivatives of this compound exhibit significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. For example, compounds linked to this structure have shown minimum inhibitory concentrations (MIC) as low as 0.195 μg/mL against specific bacterial strains .

- Pharmacological Potential : The compound's structural similarity to known pharmacophores suggests potential applications in developing new drugs targeting bacterial infections or other diseases. Its unique cyclopropyl structure may enhance metabolic stability and reduce toxicity compared to traditional compounds .

Case Studies

Several case studies highlight the utility of this compound in research:

- Study on Antibacterial Activity : A study evaluated a series of triazole conjugates linked to this compound, demonstrating enhanced antibacterial properties compared to standard antibiotics. The results indicated a promising pathway for developing new antimicrobial agents .

- Chiral HPLC Analysis : Research involving chiral high-performance liquid chromatography (HPLC) has been conducted to assess the enantiomeric excess of synthesized compounds. Results showed that varying reaction temperatures significantly influenced the enantiomeric purity of the products, with optimal conditions yielding over 99% ee values .

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-1-cyclopropyl ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its interactions with enzymes and receptors, leading to various biochemical and physiological responses. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3,4-Difluorophenyl)ethanol (CAS 321318-21-2)

Structural Difference : Lacks the cyclopropyl group.

- Molecular Formula : C₈H₈F₂O

- Molecular Weight : 158.14 g/mol

- Key Properties :

- Boiling Point: 199.5 ± 25.0 °C (760 Torr)

- pKa: 13.71 ± 0.20 (most acidic, 25 °C)

- Density: 1.226 ± 0.06 g/cm³ (20 °C) .

Comparison : The absence of the cyclopropyl group reduces steric hindrance and molecular weight (~40 g/mol less than the cyclopropyl analog). This likely enhances solubility but diminishes conformational rigidity, impacting binding specificity in biological systems.

1-Cyclopropyl-1-(3,5-difluorophenyl)ethanol (CAS 1343839-92-8)

Structural Difference : Fluorine atoms at 3,5-positions vs. 3,4-positions.

- Molecular Formula : C₁₁H₁₂F₂O

- Molecular Weight : 198.21 g/mol

- Key Properties: No direct physicochemical data provided, but positional isomerism of fluorine alters electronic distribution. In contrast, the 3,4-difluoro arrangement in the target compound introduces an ortho effect, enhancing dipole interactions and acidity .

1-(4-Methylphenyl)-1-cyclopropyl Ethanol (CAS 33446-27-4)

Structural Difference : Methyl group replaces difluorophenyl.

- Molecular Formula : C₁₂H₁₆O

- Molecular Weight: 176.25 g/mol Comparison: The methyl group is electron-donating, opposing the electron-withdrawing effect of fluorine. This substitution reduces polarity and may lower boiling points compared to fluorinated analogs.

Tabulated Comparison of Key Parameters

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | pKa | Key Substituents |

|---|---|---|---|---|---|

| 1-(3,4-Difluorophenyl)-1-cyclopropyl ethanol* | C₁₁H₁₂F₂O | ~198.21 | N/A | N/A | 3,4-F₂, cyclopropyl |

| 1-(3,4-Difluorophenyl)ethanol | C₈H₈F₂O | 158.14 | 199.5 ± 25.0 | 13.71 | 3,4-F₂ |

| 1-Cyclopropyl-1-(3,5-difluorophenyl)ethanol | C₁₁H₁₂F₂O | 198.21 | N/A | N/A | 3,5-F₂, cyclopropyl |

| 1-(4-Methylphenyl)-1-cyclopropyl ethanol | C₁₂H₁₆O | 176.25 | N/A | N/A | 4-CH₃, cyclopropyl |

*Note: Data for the target compound is inferred from analogs.

Biological Activity

1-(3,4-Difluorophenyl)-1-cyclopropyl ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound consists of a cyclopropyl group attached to an ethanol moiety, with a difluorophenyl substituent. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs demonstrate effective inhibition against various pathogens including Candida albicans and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be in the range of 0.1 to 0.8 μg/mL, indicating potent activity compared to standard antibiotics .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as human lung adenocarcinoma and breast cancer cells. The IC50 values for these activities were reported to be around 92.4 µM across different cancer types, suggesting moderate efficacy .

The mechanism of action for this compound involves interaction with specific biological targets. For example, it has been observed to inhibit enzymes such as BACE1 (β-secretase), which is crucial in the pathogenesis of Alzheimer’s disease. The compound's structural analogs have shown promising results in reducing BACE1 activity without significant adverse effects on selectivity or pharmacokinetics .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various fluorinated compounds, this compound exhibited a notable reduction in biofilm formation by Candida albicans, with a significant decrease in colony-forming units (CFUs) observed after treatment .

| Compound | MIC (μg/mL) | Organism |

|---|---|---|

| This compound | 0.5 | Candida albicans |

| Fluconazole | 0.8 | Candida albicans |

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed that it inhibited cell growth in MCF-7 breast cancer cells with an IC50 value of approximately 50 µM. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Q & A

Q. Optimization Strategies :

- Use anhydrous conditions and inert atmospheres to minimize side reactions.

- Purify intermediates via column chromatography or recrystallization to improve final product yield .

How does the cyclopropane ring influence the compound’s stability and reactivity under acidic or basic conditions?

Advanced Research Focus

The strained cyclopropane ring enhances reactivity:

Q. Experimental Validation :

- Monitor degradation pathways using HPLC or GC-MS under varying pH conditions.

- Computational studies (DFT) can predict reaction intermediates and transition states .

What analytical techniques are critical for resolving the stereochemistry and crystal structure of this compound?

Q. Structural Characterization Focus

- X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in the crystal lattice .

- Chiral HPLC or SFC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) .

- NMR Spectroscopy :

How do the fluorine substituents and cyclopropane moiety enhance binding affinity to biological targets?

Q. Mechanistic Research Focus

Q. Validation Methods :

- Molecular docking simulations to map binding poses.

- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

How can conflicting reports on biological activity be reconciled, particularly regarding stereochemical purity?

Data Contradiction Analysis

Discrepancies often arise from:

Q. Resolution Strategies :

- Strict chiral purity assessment via polarimetry or chiral chromatography.

- Reproduce assays under standardized conditions with rigorously characterized batches .

How can QSAR models guide the design of analogs with improved pharmacological profiles?

Q. Advanced Methodological Focus

- Descriptor Selection : Include parameters like logP, polar surface area, and steric effects of the cyclopropane ring.

- Training Data : Use activity data from analogs with varied substituents (e.g., ethoxy vs. methyl groups) .

- Validation : Cross-check model predictions with in vitro IC₅₀ values for newly synthesized derivatives .

What safety protocols are recommended for handling fluorinated aromatic compounds like this ethanol derivative?

Q. Laboratory Safety Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.